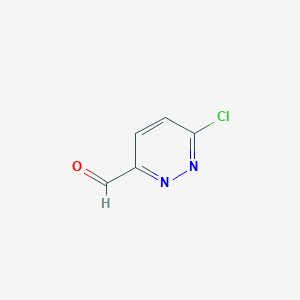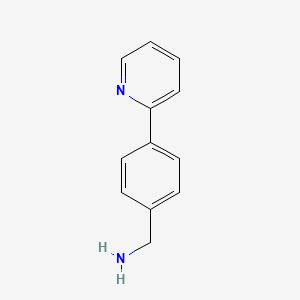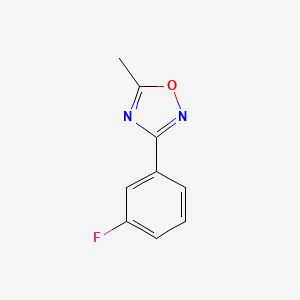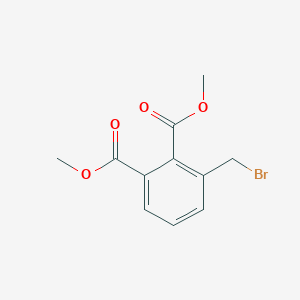
Dimethyl 3-(bromomethyl)phthalate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related brominated compounds is a topic of interest in the field of organic chemistry due to their applications in various chemical reactions and as intermediates in the production of other compounds. For instance, the synthesis of bromo[tri-α-(2,4-dimethyl-3-pentyloxy)subphthalocyanine]boron complex has been achieved and characterized by various analytical techniques, indicating the feasibility of synthesizing complex brominated phthalocyanines with potential nonlinear optical (NLO) properties . Additionally, the synthesis of 2-bromo-6-methoxynaphthalene, an important intermediate in the preparation of non-steroidal anti-inflammatory agents, has been reported using environmentally benign methods, suggesting that similar approaches could be applied to synthesize dimethyl 3-(bromomethyl)phthalate .
Molecular Structure Analysis
The molecular structure of brominated compounds significantly influences their physical and chemical properties. For example, the cone-shaped molecular structure and heavy-atom substitution in the subphthalocyanine complex mentioned in one of the papers contribute to its strong NLO properties . This implies that the molecular structure of dimethyl 3-(bromomethyl)phthalate, particularly the presence of the bromomethyl group, could also impart unique properties that may be beneficial for specific applications.
Chemical Reactions Analysis
Brominated compounds are often reactive and can participate in various chemical reactions. The paper discussing the synthesis of (Z)-dimethyl α-(bromomethyl)fumarate demonstrates its efficiency as a precursor for the synthesis of 3-substituted itaconic acid esters and 2-alkyl 3-carbomethoxy-β-lactams . This indicates that dimethyl 3-(bromomethyl)phthalate could similarly serve as an intermediate in the synthesis of other valuable chemical products.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalates and their derivatives are crucial for their practical applications. The photolysis of phthalic acid esters, such as DMP, has been studied, revealing the formation of various products and suggesting a potential for chemical transformations under UV light exposure . This could be relevant for understanding the stability and degradation pathways of dimethyl 3-(bromomethyl)phthalate. Additionally, the solubility behavior of triorganotin bromides synthesized from compounds containing dimethylamino groups indicates that the solubility properties of organotin compounds can be manipulated, which may also be applicable to the solubility properties of dimethyl 3-(bromomethyl)phthalate .
Applications De Recherche Scientifique
Industrial Applications and Environmental Presence
Dimethyl 3-(bromomethyl)phthalate, as part of the larger group of phthalates, finds extensive use in industrial processes. Phthalates, including dimethyl phthalate (DMP), are mainly used as plasticizers in various plastic products to increase flexibility and softness. These compounds are prevalent in consumer products, flooring, wall coverings, food contact applications, and even in medical devices (Hauser & Calafat, 2005). Due to their widespread use, phthalates have been detected in various environmental samples such as atmospheric particulate matter, fresh water, sediments, and soil (Gao & Wen, 2016).
Biodegradation Studies
Significant research has been conducted on the biodegradation of phthalates. Studies have shown that fungal strains like Fusarium sp. and Trichosporon sp., isolated from mangrove sediments, can degrade dimethyl phthalate esters (DMPEs). These fungi transform DMPEs into monomethyl phthalate or phthalate acid, though they do not completely mineralize these compounds (Luo et al., 2012).
Removal in Wastewater Treatment Processes
Phthalates like DMP are removed efficiently during wastewater treatment processes. The combination of various treatment technologies, such as anaerobic treatment and membrane bioreactors, can significantly enhance the removal efficiency of phthalates from wastewater (Gao & Wen, 2016).
Potential Toxicity and Interactions
Research on the toxicity of phthalates like DMP has revealed their potential to interact with biological molecules. For instance, the interaction between DMP and trypsin, a digestive enzyme, in vitro, has been studied to understand the toxicological effects of DMP. These studies show that DMP can bind to and inhibit the activity of trypsin, leading to significant conformational changes in the enzyme (Wang, Zhang, & Wang, 2015).
Safety And Hazards
Phthalates, including Dimethyl 3-(bromomethyl)phthalate, are known to be harmful to human health. They can cause reproductive disorders and are particularly harmful to children. Safety measures include avoiding contact with skin and eyes, not breathing in mist/vapors/spray, and ensuring adequate ventilation .
Orientations Futures
Propriétés
IUPAC Name |
dimethyl 3-(bromomethyl)benzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO4/c1-15-10(13)8-5-3-4-7(6-12)9(8)11(14)16-2/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVKACMYFGVPAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1C(=O)OC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301334427 | |
| Record name | Dimethyl 3-(bromomethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 3-(bromomethyl)phthalate | |
CAS RN |
24129-04-2 | |
| Record name | Dimethyl 3-(bromomethyl)phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301334427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



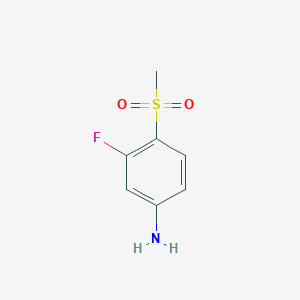
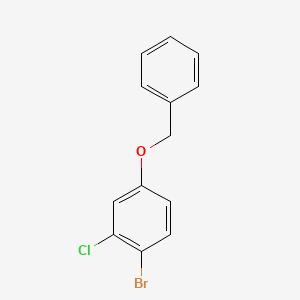
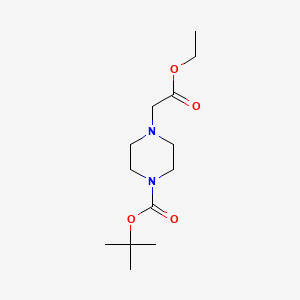
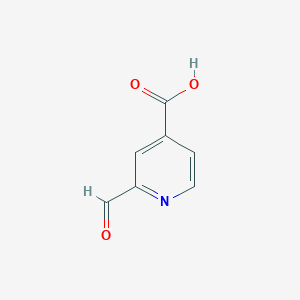
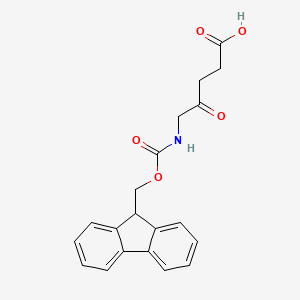
![7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazine-3-carbaldehyde](/img/structure/B1344146.png)
